molecular formula C15H10FN3O2S B11487960 5-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

5-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11487960
M. Wt: 315.3 g/mol
InChI Key: OLUNKXGCLBZVIN-UHFFFAOYSA-N
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Description

5-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that features a unique combination of a benzodioxole ring, a fluorophenyl group, and a triazole-thiol moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene and a suitable nucleophile.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

    Thiol Group Introduction: The thiol group is introduced by reacting the triazole intermediate with thiourea or a similar thiolating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in the fluorophenyl moiety can be reduced to an amine.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

5-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activities and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes such as kinases and proteases, DNA, and cellular receptors.

    Pathways: Inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    5-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL: Lacks the fluorine atom, which may affect its biological activity.

    5-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in 5-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C15H10FN3O2S

Molecular Weight

315.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10FN3O2S/c16-10-2-4-11(5-3-10)19-14(17-18-15(19)22)9-1-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H,18,22)

InChI Key

OLUNKXGCLBZVIN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)N3C4=CC=C(C=C4)F

Origin of Product

United States

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